molecular formula C17H12ClF2NOS2 B2492081 4-[(2-chloro-5-methylphenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione CAS No. 866153-94-8

4-[(2-chloro-5-methylphenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione

Cat. No. B2492081
CAS RN: 866153-94-8
M. Wt: 383.86
InChI Key: HJEOUYVGFYIFIP-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that have significant potential in various fields due to their unique structural features. While specific studies directly addressing this compound are limited, insights can be drawn from related research on molecular docking, quantum chemical calculations, and synthetic methodologies for similar thiazole derivatives.

Synthesis Analysis

A convenient and rapid synthesis of related thiazole compounds, such as 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, can be achieved through microwave-assisted synthesis, indicating potential pathways for synthesizing the compound of interest under catalytic conditions (Raval et al., 2010).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using DFT calculations and spectroscopic data, providing insights into bond lengths, angles, and vibrational spectra. Such studies reveal the geometry, intramolecular charge transfer, and electronic properties of the molecule, which are crucial for understanding the behavior and reactivity of our compound of interest (Viji et al., 2020).

Chemical Reactions and Properties

Research on related thiazole derivatives demonstrates the compound's potential involvement in various chemical reactions, including transformations and rearrangements under specific conditions. For example, studies on neat 3-alkoxy-4-(p-chlorophenyl)-1,3-thiazole-2(3H)-thiones reveal background reactivity and selectivity influenced by the nature of the O-alkyl substituent (Hartung et al., 2009).

Scientific Research Applications

Water Treatment and Environmental Remediation

4-[(2-chloro-5-methylphenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione, due to its complex structure, shares similarities with compounds involved in environmental studies, particularly in the treatment of wastewater and the remediation of environments contaminated with hazardous chemicals. Studies on related compounds have shown that wastewater from the pesticide industry, containing toxic pollutants similar in structure or reactivity, can be treated effectively using a combination of biological processes and granular activated carbon. Such processes are capable of removing a significant portion of these compounds, potentially creating high-quality effluent water. This indicates the importance of researching compounds like this compound for environmental remediation efforts (Goodwin et al., 2018).

Chemosenor Development

Further research on compounds structurally related to this compound has contributed to the development of chemosensors for detecting a variety of analytes. Fluorescent chemosensors based on 4-methyl-2,6-diformylphenol, a compound with a somewhat related structure, have shown high selectivity and sensitivity for detecting metal ions, anions, and neutral molecules. This suggests potential applications for this compound in the development of new chemosensors with enhanced selectivity and sensitivity (Roy, 2021).

Phenoxy Herbicide Sorption and Environmental Fate

Research on the sorption and environmental fate of phenoxy herbicides provides insights into how compounds like this compound may behave in natural environments. Studies have compiled extensive data on the soil-water distribution coefficients for various phenoxy herbicides, which are crucial for understanding their mobility and persistence in the environment. These findings are essential for assessing the environmental impact of such compounds and for designing strategies for their safe use and disposal (Werner et al., 2012).

properties

IUPAC Name

4-[(2-chloro-5-methylphenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF2NOS2/c1-10-5-6-12(18)15(7-10)22-8-11-9-24-17(23)21(11)16-13(19)3-2-4-14(16)20/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEOUYVGFYIFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2=CSC(=S)N2C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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